9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
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Overview
Description
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .
Biochemical Pathways
Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .
Result of Action
The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .
Action Environment
The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .
Properties
CAS No. |
7091-05-6 |
---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1 |
InChI Key |
WQMGIEOKPKMWEY-BDNCKTDXSA-N |
Isomeric SMILES |
C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C |
SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |
Canonical SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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